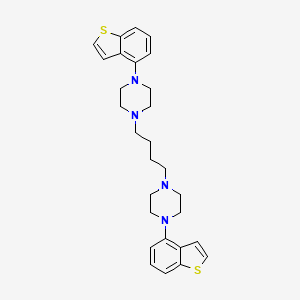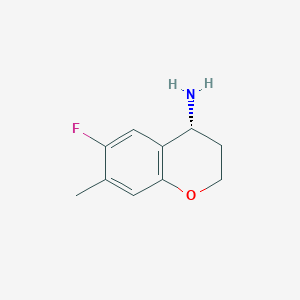
Brexpiprazole impurity 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brexpiprazole impurity 11 is a byproduct formed during the synthesis of brexpiprazole, an atypical antipsychotic drug used in the treatment of major depressive disorder and schizophrenia. . The presence of impurities like impurity 11 can affect the purity, efficacy, and safety of the final pharmaceutical product, making their identification and quantification crucial.
Métodos De Preparación
The synthesis of brexpiprazole impurity 11 involves multiple steps, including the use of various reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final impurity. The reaction conditions, such as temperature, pH, and solvent, play a significant role in the formation of impurity 11 .
Industrial production methods for brexpiprazole and its impurities involve the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques to separate and quantify the impurities. These methods are validated according to guidelines set by regulatory authorities to ensure the accuracy and reliability of the results .
Análisis De Reacciones Químicas
Brexpiprazole impurity 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of reduced analogs .
Aplicaciones Científicas De Investigación
Brexpiprazole impurity 11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods to quantify brexpiprazole and its impurities in pharmaceutical formulations . In biology and medicine, impurity 11 is studied to understand its pharmacological and toxicological properties, which can provide insights into the safety and efficacy of brexpiprazole . In the pharmaceutical industry, impurity 11 is monitored during the manufacturing process to ensure the quality and purity of the final product .
Mecanismo De Acción
The mechanism of action of brexpiprazole impurity 11 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is essential to study its molecular targets and pathways to understand its potential effects on the human body. Brexpiprazole itself acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and an antagonist at serotonin 5-HT2A receptors . It is possible that impurity 11 may interact with similar molecular targets, but further research is needed to elucidate its exact mechanism of action .
Comparación Con Compuestos Similares
Brexpiprazole impurity 11 can be compared with other impurities formed during the synthesis of brexpiprazole, such as impurity A, impurity B, impurity C, and impurity D . Each impurity has unique chemical structures and properties, which can influence their formation and behavior during the synthesis process. For example, impurity A is formed through a different synthetic route and has distinct chemical characteristics compared to impurity 11 . Understanding these differences is crucial for optimizing the synthesis process and ensuring the quality of the final pharmaceutical product .
Propiedades
Fórmula molecular |
C28H34N4S2 |
|---|---|
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-4-yl)-4-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]piperazine |
InChI |
InChI=1S/C28H34N4S2/c1(11-29-13-17-31(18-14-29)25-5-3-7-27-23(25)9-21-33-27)2-12-30-15-19-32(20-16-30)26-6-4-8-28-24(26)10-22-34-28/h3-10,21-22H,1-2,11-20H2 |
Clave InChI |
PNVLZKKCOPKMQH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCN2CCN(CC2)C3=C4C=CSC4=CC=C3)C5=C6C=CSC6=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)
![methyl3-{2-[N'-methyl(4-chlorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056485.png)



![(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056512.png)
![(2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B13056513.png)
![(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide](/img/structure/B13056521.png)
![methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056530.png)
![4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B13056539.png)

![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
![4-chloro-N-[(7E)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]benzamide](/img/structure/B13056553.png)
